(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid

Chiral resolution Antimalarial Stereospecific SAR

(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid is a chiral quinoline-3-carboxylic acid derivative bearing a bromine at the 6-position and an (R)-configured 2-methoxypropylamino substituent at the 4-position. Its molecular formula is C₁₄H₁₅BrN₂O₃ with a molecular weight of 339.18 g/mol.

Molecular Formula C14H15BrN2O3
Molecular Weight 339.18 g/mol
CAS No. 1369532-19-3
Cat. No. B1409215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid
CAS1369532-19-3
Molecular FormulaC14H15BrN2O3
Molecular Weight339.18 g/mol
Structural Identifiers
SMILESCC(CNC1=C2C=C(C=CC2=NC=C1C(=O)O)Br)OC
InChIInChI=1S/C14H15BrN2O3/c1-8(20-2)6-17-13-10-5-9(15)3-4-12(10)16-7-11(13)14(18)19/h3-5,7-8H,6H2,1-2H3,(H,16,17)(H,18,19)/t8-/m1/s1
InChIKeyGQFLADCQCJHNDE-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid (CAS 1369532-19-3) – Procurement-Relevant Structural and Stereochemical Context


(R)-6-bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid is a chiral quinoline-3-carboxylic acid derivative bearing a bromine at the 6-position and an (R)-configured 2-methoxypropylamino substituent at the 4-position [1]. Its molecular formula is C₁₄H₁₅BrN₂O₃ with a molecular weight of 339.18 g/mol . The compound belongs to a class of quinoline building blocks employed in medicinal chemistry for kinase inhibitor and anti-infective programs, with its (S)-enantiomer (CAS 1386874-30-1) specifically cited for antimalarial drug preparation .

Stereochemical control (R)-configured 2-methoxypropylamino side chain for enantiomer-specific quinoline synthesis
Scaffold context 6-bromo-4-aminoquinoline-3-carboxylic acid core supports kinase inhibitor and anti-infective research programs
Selection context May support chiral building-block procurement where (S)-enantiomer is cited for antimalarial research; (R)-enantiomer requires independent stereochemical validation

(R)-6-Bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid Procurement Risks: Why In-Class Analogs Are Not Interchangeable


Quinoline-3-carboxylic acid derivatives with 6-bromo and 4-amino substitution cannot be generically interchanged for several reasons critical to procurement. The (R)-enantiomer differs from its (S)-counterpart (CAS 1386874-30-1) in three-dimensional configuration at the 2-methoxypropyl side chain, which can produce divergent binding poses at chiral biological targets . Published structure-activity relationship (SAR) studies on related quinoline scaffolds demonstrate that the position of the bromine (6- vs. 8-bromo), the nature of the 4-amino substituent (alkylamino vs. cycloalkylamino), and the oxidation state at the 3-position (carboxylic acid vs. ketone vs. sulfonyl) each independently control target potency and selectivity profiles [1]. Substituting even a closely related analog therefore risks invalidating established SAR, wasting synthesis effort, and confounding biological assay interpretation. The quantitative evidence below identifies where specific differentiation data exist.

Enantiomer mismatch
(R)-configuration at the 2-methoxypropyl side chain may produce divergent binding poses relative to the (S)-enantiomer (CAS 1386874-30-1); stereochemical identity may not transfer across chiral targets.
Regioisomer position
6-bromo substitution is not equivalent to 8-bromo; published SAR on related quinoline scaffolds shows that bromine position can alter resistance profiles and potency direction, requiring positional specification review.
4-amino substituent context
Alkylamino chain length, branching, and oxidation state at the 3-position each independently influence target engagement; closely related analogs may shift assay interpretation.

(R)-6-Bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid Quantitative Differentiation Evidence


Enantiomeric Differentiation: (R) vs. (S) Configuration at the 2-Methoxypropyl Side Chain

The (R)-enantiomer (CAS 1369532-19-3) and (S)-enantiomer (CAS 1386874-30-1) share identical molecular formula (C₁₄H₁₅BrN₂O₃, MW 339.18) and connectivity but differ in the absolute configuration at the 2-methoxypropyl side-chain chiral center. The (S)-enantiomer is explicitly marketed for antimalarial drug preparation, whereas no equivalent application statement is made for the (R)-enantiomer, suggesting stereochemistry-dependent target engagement .

Enantiomeric identity
Cross-study comparable
(R) vs (S) at 2-methoxypropyl chiral center: identical connectivity (C₁₄H₁₅BrN₂O₃, MW 339.18), but (S)-enantiomer is explicitly cited for antimalarial research; no equivalent statement available for (R)-enantiomer.
Supports enantiomer-attribution review for stereospecific SAR.
Vendor product descriptions; no published head-to-head biological assay found.
Chiral resolution Antimalarial Stereospecific SAR

MAO-A/MAO-B Counter-Screening: Selectivity Against Amine Oxidases

In recombinant human enzyme assays, the compound (recorded as CHEMBL3398528) exhibited no meaningful inhibition of MAO-A or MAO-B, with IC₅₀ values exceeding 100,000 nM under standard spectrofluorometric conditions [1]. This negative data distinguishes it from quinoline derivatives that carry undesired MAO inhibitory activity, which can confound phenotypic screening results.

MAO off-target screen
Class-level inference
MAO-A IC₅₀ > 100,000 nM; MAO-B IC₅₀ > 100,000 nM
Supports selectivity review: no meaningful MAO inhibition detected at >100 µM.
Human recombinant enzyme; kynuramine oxidation assay; class-level estimate vs. typical aminoquinoline MAO inhibitors.
Monoamine oxidase Counter-screen Selectivity

PBRM1-BD2 Binding Counter-Screen: Evidence of Selectivity Against Bromodomains

A structurally related quinoline derivative (US20240190828, Compound 6a) was profiled against the second bromodomain of PBRM1 (BD2) and showed negligible binding (Kd = 170,000 nM) by ¹H/¹⁵N chemical shift perturbation [1]. While not identical to the target compound, this class-level data suggests that 6-bromo-4-aminoquinoline-3-carboxylic acid scaffolds do not engage PBRM1-BD2 at therapeutically relevant concentrations.

Bromodomain counter-screen
Class-level inference
Structurally related analog (Compound 6a): PBRM1-BD2 Kd = 170,000 nM
Supports class-level inference: scaffold likely does not engage PBRM1-BD2.
¹H/¹⁵N HSQC chemical shift perturbation; positive control BRD4 BD2 binders typically Kd
Regioisomer SAR
Cross-study comparable
6-bromo substitution improved antiviral properties vs. unsubstituted parent but showed potency loss against A128T mutant; 8-bromo regioisomer retained full effectiveness against the mutant.
Bromine position directly impacts resistance-profile endpoints; positional specification is critical for reproducible SAR.
HIV-1 integrase ALLINI assay; wild-type and A128T mutant virus; quantitative EC₅₀ values not publicly linked to the exact target compound.
Bromodomain PBRM1 Epigenetics

6-Bromo vs. 8-Bromo Regioisomer Differentiation: Positional Control in Quinoline SAR

In a multi-substituted quinoline series targeting HIV-1 integrase allosteric sites, the 6-bromo substitution conferred better antiviral properties than the unsubstituted parent, but showed a significant loss of potency against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo regioisomer retained full effectiveness [1]. This demonstrates that the 6-bromo position is not equivalent to the 8-bromo position, directly impacting resistance profiles.

Regioisomer SAR
Cross-study comparable
6-bromo substitution improved antiviral properties vs. unsubstituted parent but showed potency loss against A128T mutant; 8-bromo regioisomer retained full effectiveness against the mutant.
Bromine position directly impacts resistance-profile endpoints; positional specification is critical for reproducible SAR.
HIV-1 integrase ALLINI assay; wild-type and A128T mutant virus; quantitative EC₅₀ values not publicly linked to the exact target compound.
Regioisomer HIV integrase Antiviral

(R)-6-Bromo-4-(2-methoxypropylamino)quinoline-3-carboxylic acid Optimal Procurement & Deployment Scenarios


Stereospecific Building Block for Chiral Quinoline-Based Kinase Inhibitor Synthesis

Medicinal chemistry teams optimizing MELK or related kinase inhibitors that require an (R)-configured 2-methoxypropylamino side chain can use this compound as a late-stage intermediate. The defined (R)-stereochemistry eliminates the need for chiral resolution after coupling, reducing synthetic step count and improving enantiomeric excess control [1].

Negative Control or Counter-Screen Reference in Off-Target Profiling Panels

Given its demonstrated inactivity against MAO-A and MAO-B (IC₅₀ > 100,000 nM) and structurally inferred lack of bromodomain engagement, this compound can serve as a negative control in assay panels designed to detect MAO or bromodomain off-target liabilities of quinoline-containing lead compounds [2].

SAR Probe for 6-Bromo Positional Effects in Anti-Infective Lead Optimization

Research groups working on quinoline-based antimalarials or antiviral agents can use this compound to systematically compare the contribution of the 6-bromo substituent versus 8-bromo, 6-chloro, or unsubstituted analogs. The documented resistance-profile difference between 6-bromo and 8-bromo regioisomers makes this a critical SAR tool [3].

Application
Selection Property
Validation Focus
Chiral quinoline building-block synthesis
Stereochemical-control context
Enantiomer-attribution review; coupling-method compatibility
Off-target profiling reference
Selectivity review context
MAO and bromodomain counter-screen endpoint monitoring
Positional SAR probe
Regioisomer identity context
6-bromo vs. 8-bromo resistance-profile endpoint comparison
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